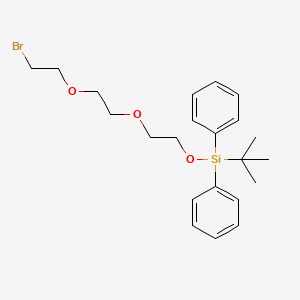
12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane: is a complex organosilicon compound It features a bromine atom, two methyl groups, two phenyl groups, and a trioxa-siladodecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the silicon atom and the organic groups attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes and siloxanes.
Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the study of silicon-based chemistry .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane is primarily based on its ability to undergo various chemical reactions. The bromine atom and the silicon-oxygen backbone play crucial roles in its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
2,2-Dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound is similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: Another similar compound with different substituents, affecting its chemical properties and reactivity.
Uniqueness: The presence of the bromine atom in 12-Bromo-2,2-dimethyl-3,3-diphenyl-4,7,10-trioxa-3-siladodecane makes it particularly unique, as it allows for specific substitution reactions that are not possible with its analogs .
Propiedades
Número CAS |
176703-18-7 |
|---|---|
Fórmula molecular |
C22H31BrO3Si |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H31BrO3Si/c1-22(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-18-25-17-16-24-15-14-23/h4-13H,14-19H2,1-3H3 |
Clave InChI |
WFKGYKMBGRIHTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


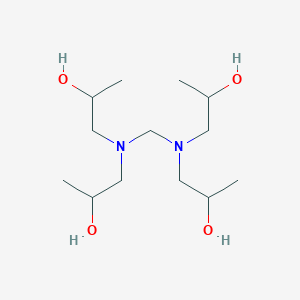
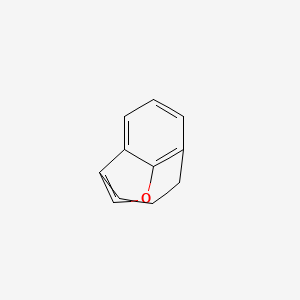
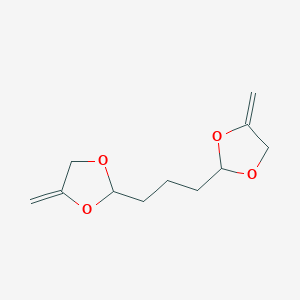

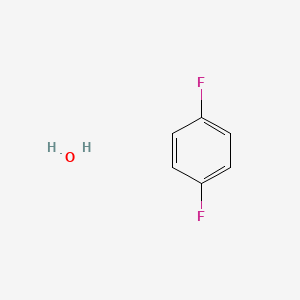
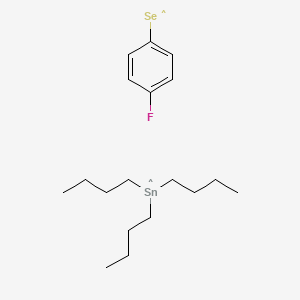
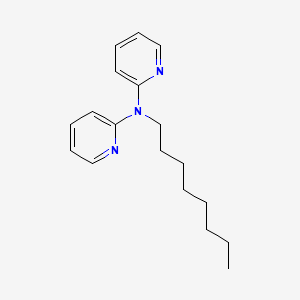
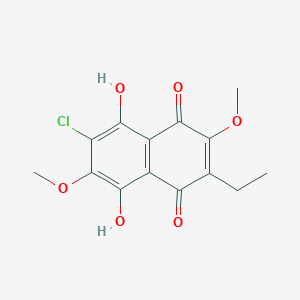
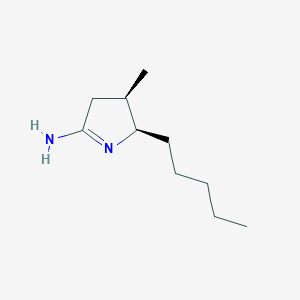
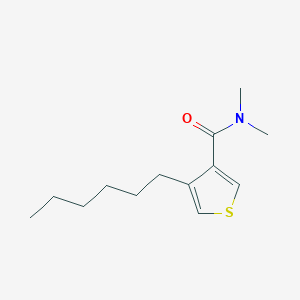
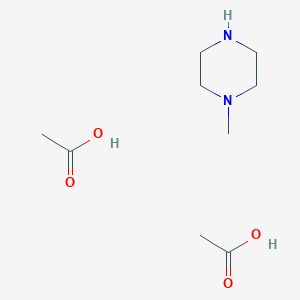


![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
